molecular formula C8H5BrN2O B1463107 4-Bromo-2-(furan-2-yl)pyrimidine CAS No. 1086381-91-0

4-Bromo-2-(furan-2-yl)pyrimidine

Cat. No.: B1463107
CAS No.: 1086381-91-0
M. Wt: 225.04 g/mol
InChI Key: LVLZUYYOJWFPAW-UHFFFAOYSA-N
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Description

4-Bromo-2-(furan-2-yl)pyrimidine is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
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Biological Activity

4-Bromo-2-(furan-2-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a bromine atom and a furan ring in its structure enhances its reactivity and interaction with various biological targets, including enzymes and receptors. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrN3OC_8H_6BrN_3O. Its structural features contribute significantly to its biological properties:

  • Bromine Atom : Enhances reactivity and binding affinity.
  • Furan Ring : Provides unique electronic properties that facilitate interactions with biological targets.

This compound exerts its biological effects primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways .

Biological Activities

The biological activities of this compound include:

  • Antibacterial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial effects against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. For instance, a related compound demonstrated a high zone of inhibition against these pathogens .
CompoundZone of Inhibition (mm)MIC (mg/mL)MBC (mg/mL)
This compound18 mm (at 50 mg)10 mg/mL20 mg/mL
Meropenem4 mm--
  • Anti-inflammatory Activity : The ability to inhibit kinases suggests that this compound may play a role in reducing inflammation, which is crucial in various diseases including cancer and autoimmune disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of several compounds derived from furan and pyrimidine. The results indicated that certain derivatives showed superior efficacy against multidrug-resistant bacteria compared to conventional antibiotics .
    • Methodology : The agar well diffusion method was employed to assess the antibacterial activity, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) calculated using broth dilution methods.
  • Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to active sites of target enzymes, stabilizing interactions through both covalent and non-covalent bonds. This binding affinity correlates with observed biological activities, such as enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds highlights the unique properties of this compound:

CompoundKey FeatureBiological Activity
4-Chloro-2-(furan-2-yl)pyrimidineChlorine instead of BromineReduced reactivity
2-(Furan-3-yl)pyrimidineLacks BromineDifferent binding profile

The bromine atom in this compound enhances its reactivity, making it a versatile candidate for further drug development.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-(furan-2-yl)pyrimidine has been explored as a building block for the synthesis of various pharmaceutical agents. Its derivatives have shown promise in targeting cancer and infectious diseases:

  • Anticancer Activity : Research indicates that modifications to the furan and pyrimidine components can enhance cytotoxic effects against various cancer cell lines. For example, derivatives have been tested for their ability to inhibit key enzymes involved in nucleic acid synthesis, which is crucial for cancer cell proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for the development of new antibiotics. In vitro tests have demonstrated effective inhibition against resistant bacterial strains, with some derivatives exhibiting significant antibacterial potency .

Materials Science

The compound is also being investigated for its potential use in developing organic semiconductors and other advanced materials. Its unique electronic properties due to the presence of both bromine and furan rings allow for versatile chemical transformations that can be utilized in material applications.

Activity TypeTarget Organism/Cell LineIC50_{50} / MIC (mg/mL)Notes
AnticancerVarious Cancer Cell LinesVaries by derivativeModifications enhance potency
AntimicrobialXDR-S. Typhi6.25Significant inhibition observed
Enzyme InhibitionAlkaline Phosphatase1.469 ± 0.02Competitive inhibitor

Case Study 1: Anticancer Activity

A study conducted on various pyrimidine derivatives revealed that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of DNA synthesis pathways, suggesting its potential as a lead compound for anticancer drug development .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives of this compound were evaluated for their antibacterial activity against XDR-Salmonella Typhi using the agar well diffusion method. The most potent derivative showed an MIC of 6.25 mg/mL, indicating strong antibacterial properties that warrant further exploration in drug development .

Properties

IUPAC Name

4-bromo-2-(furan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLZUYYOJWFPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.